molecular formula C17H17F3N4O4S B2449782 4-(6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine CAS No. 2034371-70-3

4-(6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine

Cat. No.: B2449782
CAS No.: 2034371-70-3
M. Wt: 430.4
InChI Key: TYOSNQPQGAMSNO-UHFFFAOYSA-N
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Description

4-(6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C17H17F3N4O4S and its molecular weight is 430.4. The purity is usually 95%.
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Properties

IUPAC Name

4-[6-[4-(trifluoromethoxy)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O4S/c18-17(19,20)28-13-1-3-14(4-2-13)29(25,26)24-10-12-9-21-16(22-15(12)11-24)23-5-7-27-8-6-23/h1-4,9H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOSNQPQGAMSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

  • Core Structure : Pyrrolo[3,4-d]pyrimidine
  • Functional Groups :
    • Trifluoromethoxy group
    • Sulfonyl group
    • Morpholine ring

The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.

Synthesis Methods

The synthesis typically involves multi-step reactions starting from simpler precursors. One common synthetic route includes:

  • Formation of the Pyrrolo[3,4-d]pyrimidine core through cyclization reactions.
  • Introduction of the trifluoromethoxy and sulfonyl groups via electrophilic aromatic substitution.
  • Formation of the morpholine ring through nucleophilic substitution reactions.

Each step requires careful optimization of conditions to maximize yield and purity.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in the body. The sulfonyl group may facilitate strong interactions through hydrogen bonding and π-stacking with target proteins.

Pharmacological Effects

Research has indicated potential pharmacological effects including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation in various cancer cell lines.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : Some studies have indicated that it may protect neuronal cells from oxidative stress.

Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, the compound was tested against a panel of cancer cell lines. Results indicated an IC50 value of approximately 15 µM against breast cancer cells, suggesting moderate potency. Further investigations revealed that the compound induced apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial properties against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, demonstrating significant antibacterial activity. This suggests its potential utility in treating bacterial infections.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntitumorBreast Cancer Cells15 µMJournal of Medicinal Chemistry
AntimicrobialStaphylococcus aureus32 µg/mLMicrobial Drug Resistance
NeuroprotectiveNeuronal Cell LinesNot specifiedNeuropharmacology Journal

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antitubercular Activity : Recent studies have highlighted the significance of pyrrolo[2,3-d]pyrimidine derivatives, which include the target compound, in developing antitubercular agents. For instance, derivatives with morpholine substituents have demonstrated promising in vitro activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicated that modifications at the 4-position of the phenyl ring significantly influence the compound's efficacy, with certain derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.488 µM .

Cancer Therapeutics : The pyrrolo[3,4-d]pyrimidine scaffold has been associated with various anticancer agents. Compounds with this structure are often explored for their ability to inhibit key enzymes involved in cancer cell proliferation and survival. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of drugs, which can be advantageous in designing effective anticancer therapies .

Mechanistic Insights

The compound's mechanism of action is believed to involve the inhibition of specific kinases or enzymes that play critical roles in disease pathways. For example, compounds similar to the target molecule have been shown to modulate signaling pathways involved in cell growth and apoptosis .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of the compound. Key factors influencing activity include:

  • Substituent Effects : The presence of a trifluoromethoxy group on the phenyl ring has been linked to enhanced biological activity due to its electron-withdrawing properties, which can stabilize reactive intermediates during enzymatic interactions .
  • Morpholine Moiety : The incorporation of morpholine enhances solubility and bioavailability, making it a favorable choice for drug formulation .

Case Study 1: Antitubercular Activity

A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for their antitubercular properties. Among these, a derivative featuring a morpholino group exhibited significant activity with an MIC of 3.906 µM against Mycobacterium tuberculosis, indicating that structural modifications can lead to substantial improvements in efficacy .

Case Study 2: Anticancer Potential

In a separate study focusing on cancer cell lines, compounds derived from pyrrolo[3,4-d]pyrimidines were evaluated for their ability to inhibit tumor growth. The findings revealed that certain derivatives could induce apoptosis in cancer cells through targeted inhibition of key signaling pathways .

Data Table: Summary of Biological Activities

CompoundActivity TypeMIC (µM)References
Compound AAntitubercular0.488
Compound BAnticancerVaries
Compound CAntibacterialNot specified

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for verifying the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and purity, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline samples, single-crystal X-ray diffraction (XRD) can resolve stereochemical ambiguities, as demonstrated for structurally similar pyrrolo[3,4-d]pyrimidine derivatives . Melting point analysis should align with reported values (±2°C) to rule out polymorphic impurities .

Q. How can researchers optimize the synthesis of the pyrrolo[3,4-d]pyrimidine core under mild conditions?

  • Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions to introduce the sulfonyl group at the 6-position, as seen in analogous pyrrolo[2,3-d]pyrimidine syntheses . For the morpholine substitution at the 2-position, employ nucleophilic aromatic substitution (SNAr) with morpholine under anhydrous DMF and catalytic N-methylmorpholine to enhance regioselectivity . Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

Q. What solvent systems are optimal for chromatographic purification of intermediates?

  • Methodological Answer : Use gradient elution (e.g., 5–20% methanol in dichloromethane) on silica gel columns for polar intermediates. For sulfonated derivatives, add 0.1% trifluoroacetic acid (TFA) to suppress tailing and improve resolution . Reverse-phase HPLC with C18 columns and acetonitrile/water (0.1% formic acid) is recommended for final purification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the trifluoromethoxy group?

  • Methodological Answer : Synthesize analogs with substituents varying in electronegativity (e.g., -OCH₃, -CF₃, -NO₂) at the 4-position of the phenylsulfonyl group. Test these analogs in in vitro kinase inhibition assays (e.g., EGFR or VEGFR2) to correlate electronic effects with potency. Computational docking studies (e.g., AutoDock Vina) can predict binding interactions with target proteins .

Q. What strategies mitigate decomposition of the sulfonyl group during long-term stability studies?

  • Methodological Answer : Store the compound under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability testing (40°C/75% relative humidity for 4 weeks) and monitor via HPLC-UV. If degradation exceeds 5%, consider lyophilization or formulation with cyclodextrin derivatives to enhance stability .

Q. How to resolve contradictory data between in vitro potency and in vivo pharmacokinetic (PK) performance?

  • Methodological Answer : Perform metabolite identification using LC-MS/MS to detect sulfonyl group oxidation or morpholine ring cleavage. Adjust the dosing regimen (e.g., intraperitoneal vs. oral) or introduce prodrug modifications (e.g., esterification of the morpholine nitrogen) to improve bioavailability . Validate findings with parallel artificial membrane permeability assays (PAMPA) .

Q. What experimental controls are critical for assessing off-target effects in cellular assays?

  • Methodological Answer : Include a negative control (e.g., 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine) lacking the sulfonyl-morpholine motif . Use siRNA knockdown of the target protein to confirm mechanism-specific activity. Dose-response curves (IC₅₀) should have R² > 0.95 to ensure reproducibility .

Methodological Resources

  • Crystallographic Data : Reference XRD parameters (e.g., space group, unit cell dimensions) from structurally related compounds like 3-(4-fluorophenyl)pyrrolo[3,2-d]pyrimidines to guide structural analysis .
  • Synthetic Protocols : Adapt protocols for 5-[(2-amino-4-oxo-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene derivatives, replacing thiophene with morpholine and optimizing reaction times .

Contradictions & Limitations

  • reports high yields (>90%) for pyrrolo[2,3-d]pyrimidine derivatives, but analogous morpholine-substituted compounds may require lower temperatures (<60°C) to prevent ring-opening side reactions .
  • While marine-derived compounds show antiviral/antibiofilm activity , the trifluoromethoxy group’s hydrophobicity may limit aqueous solubility, necessitating formulation studies.

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